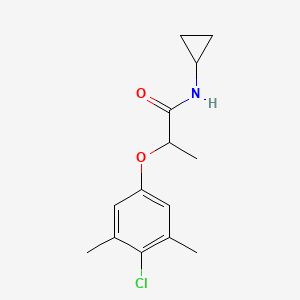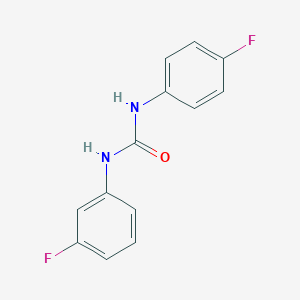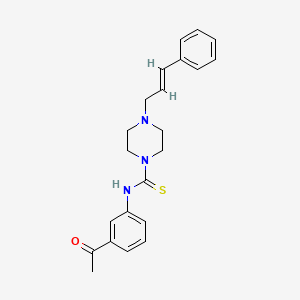
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide is a chemical compound that is commonly referred to as CPPC. CPPC is a synthetic compound that has found numerous applications in scientific research. This chemical compound is synthesized using specific methods that ensure its purity and effectiveness. CPPC has been found to have a wide range of biochemical and physiological effects that make it an essential tool in various scientific research fields.
Wirkmechanismus
CPPC works by inhibiting the activity of specific proteins that are involved in various diseases. It binds to the active site of the protein, preventing it from carrying out its function. CPPC has been found to be highly selective, targeting specific proteins without affecting others. This makes it an essential tool in drug discovery research.
Biochemical and Physiological Effects:
CPPC has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of specific cancer cells, making it a potential anticancer drug. CPPC has also been found to have anti-inflammatory properties, making it an essential tool in inflammation research. Additionally, CPPC has been found to have antifungal and antibacterial properties, making it an essential tool in microbiology research.
Vorteile Und Einschränkungen Für Laborexperimente
CPPC has numerous advantages when used in lab experiments. It is highly selective, targeting specific proteins without affecting others. It is also easy to synthesize and purify, making it readily available for use in various experiments. However, CPPC also has some limitations. It can be expensive to synthesize, and its effectiveness can be affected by the specific reaction conditions used in its synthesis.
Zukünftige Richtungen
CPPC has numerous potential future directions. It can be further modified to increase its effectiveness and selectivity. It can also be used in combination with other drugs to increase their effectiveness. Additionally, CPPC can be used in various disease models to identify potential drug targets and develop new drugs. Overall, CPPC has great potential in various scientific research fields and is an essential tool in drug discovery research.
Wissenschaftliche Forschungsanwendungen
CPPC has found numerous applications in scientific research. It is commonly used as a tool in drug discovery to identify potential drug targets. CPPC has been found to inhibit the activity of specific proteins that are involved in various diseases such as cancer, diabetes, and neurodegenerative diseases. CPPC has also been found to have antifungal and antibacterial properties, making it an essential tool in microbiology research.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-8-6-12(7-9(2)13(8)15)18-10(3)14(17)16-11-4-5-11/h6-7,10-11H,4-5H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGTCXRLBHAELJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,7,7-tetramethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B4732578.png)

![2-(allylthio)-3-benzyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4732591.png)
![1-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-4-piperidinecarboxamide](/img/structure/B4732595.png)
![7-[3-(4-morpholinyl)propyl]-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4732597.png)
![2-(4-fluorophenyl)-8,9-dimethyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4732607.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B4732613.png)
![4-(2-{[4-(dimethylamino)phenyl]amino}-1,3-thiazol-4-yl)phenol](/img/structure/B4732617.png)
![2-{4-methoxy-3-[(2-naphthyloxy)methyl]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4732642.png)
![8-chloro-7-hydroxy-6-{[(tetrahydro-2-furanylmethyl)amino]methyl}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4732650.png)

![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4732658.png)
![1-(2,6-dichlorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4732663.png)
